molecular formula C15H10O5 B1252702 Strepsilin

Strepsilin

Cat. No. B1252702
M. Wt: 270.24 g/mol
InChI Key: OOXFLIUVCWLPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strepsilin is a member of dibenzofurans.

Scientific Research Applications

Streptozotocin-Induced Cardiac Dysfunction

Streptozotocin (STZ), a component of Strepsilin, has been utilized in experimental studies to induce diabetes and examine diabetic complications, such as diabetic cardiomyopathy. It is observed that STZ can directly impair cardiac contractile function in isolated ventricular myocytes through an oxidative stress and p38 MAP kinase-dependent mechanism (Wold & Ren, 2004).

Challenges in Streptozotocin-Induced Diabetes Models

STZ is extensively used to induce diabetes in animal models for diabetes research and drug screening. However, its physiochemical properties and associated toxicities pose significant challenges. The reliability and reproducibility of STZ-induced diabetes models, as well as concerns about animal lethality and suffering, are significant issues that researchers face (Goyal et al., 2016).

Streptomycin-Resistant Tuberculosis Research

Research on streptomycin, another component of Strepsilin, includes studying its impact on Mycobacterium tuberculosis. Mutations in certain genes have been identified as markers for predicting streptomycin resistance in clinical isolates of Mycobacterium tuberculosis, which is vital for understanding and treating multidrug-resistant tuberculosis (Wang et al., 2019).

Single Dose Streptozotocin-Induced Diabetes for Islet Transplantation Models

In studies focused on islet transplantation models for diabetes, single high-dose STZ-induced diabetes in mice has been used. This approach offers an efficient technique for inducing diabetes mellitus, which is crucial in researching new treatments and understanding diabetes pathogenesis (Deeds et al., 2011).

Genetic Association Studies in Diabetes Research

The STrengthening the REporting of Genetic Association studies (STREGA) initiative, which builds on the STROBE Statement, provides a framework for enhancing the transparency of genetic association studies. This is essential for making sense of evidence on genetic associations and integrating this information into diabetes research and other fields of human genomics (Little et al., 2009).

properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4,8-dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one

InChI

InChI=1S/C15H10O5/c1-6-2-7(16)3-10-12(6)14-8-5-19-15(18)13(8)9(17)4-11(14)20-10/h2-4,16-17H,5H2,1H3

InChI Key

OOXFLIUVCWLPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3COC4=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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